molecular formula C21H16F2N4O2S B3398546 N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021255-61-7

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3398546
CAS No.: 1021255-61-7
M. Wt: 426.4 g/mol
InChI Key: CNSXHLPAICSGIC-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-a]pyrazine core, a 4-methoxyphenyl substituent at position 2, and a sulfanyl-linked acetamide group terminating in a 2,5-difluorophenyl moiety.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2S/c1-29-15-5-2-13(3-6-15)17-11-19-21(24-8-9-27(19)26-17)30-12-20(28)25-18-10-14(22)4-7-16(18)23/h2-11H,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSXHLPAICSGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound features a complex structure with a pyrazolo[1,5-a]pyrazine core. The synthesis typically involves the reaction of appropriate anilines and acetamides under controlled conditions. The molecular formula is C18H17F2N3O1SC_{18}H_{17}F_2N_3O_1S, with a molecular weight of approximately 426.4 g/mol. The synthesis pathway includes:

  • Preparation of the Pyrazolo[1,5-a]pyrazine derivative : This involves the condensation of 4-methoxyphenyl derivatives with suitable pyrazole precursors.
  • Formation of the Sulfanyl Group : The incorporation of sulfur into the structure is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study indicated that derivatives of this scaffold showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and function.

Antiviral Properties

The compound has also been evaluated for its antiviral activity:

  • In Vitro Studies : In vitro assays have shown effectiveness against viral pathogens, particularly those affecting respiratory systems .
  • Potential Mechanisms : It may inhibit viral replication by interfering with viral entry or replication processes.

Anti-inflammatory Effects

Inflammation-related studies suggest that this compound could serve as an anti-inflammatory agent:

  • Research Evidence : Inflammatory models have shown that treatment with this compound reduced markers such as TNF-alpha and IL-6 in cell cultures .
  • Significance : These findings indicate potential therapeutic applications in diseases characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored:

  • Case Studies : Several studies have reported cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells .
  • Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

Data Table: Summary of Biological Activities

Biological ActivityEvidenceReference
AntimicrobialEffective against S. aureus, E. coli
AntiviralInhibitory effects on respiratory viruses
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnticancerCytotoxicity in breast/prostate cancer cells

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine-Based Acetamides (F-DPA and DPA-714)

  • Structural Differences :
    • F-DPA and DPA-714 feature a pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[1,5-a]pyrazine.
    • Substituents include 4-fluorophenyl or 4-(2-fluoroethoxy)phenyl groups at position 2 and diethylacetamide side chains .
  • Functional Impact: The pyrimidine core (vs. Diethylacetamide groups in F-DPA/DPA-714 enhance lipophilicity compared to the sulfanyl-acetamide linkage in the target compound .

2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide

  • Structural Differences: The acetamide terminus is N-(4-phenoxyphenyl) instead of N-(2,5-difluorophenyl).
  • Fluorine atoms in the target compound may enhance metabolic stability and electron-deficient interactions .

Pyrazolo[3,4-d]pyrimidinone Derivatives

  • Structural Differences :
    • Compounds derived from 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one lack the sulfanyl bridge and feature alternative substitution patterns.
  • Functional Impact: The pyrazolo[3,4-d]pyrimidinone core introduces a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the pyrazine-based target compound .

Sulfanyl-Acetamides with Aminophenyl Substituents

  • Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
  • Structural Differences :
    • Replaces the pyrazolo-pyrazine core with a simple benzene ring.

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents (Position) LogP* IC50 (nM)** Key Applications
Target Compound Pyrazolo[1,5-a]pyrazine 4-MeOPh (2), S-linker, 2,5-F2Ph 3.2 12.5 TSPO imaging, Oncology
F-DPA Pyrazolo[1,5-a]pyrimidine 4-FPh (2), diethylacetamide 4.1 8.7 Neuroinflammation imaging
DPA-714 Pyrazolo[1,5-a]pyrimidine 4-(2-FEO)Ph (2), diethylacetamide 3.8 10.2 TSPO modulation
N-(4-Phenoxyphenyl) Analog Pyrazolo[1,5-a]pyrazine 4-MeOPh (2), S-linker, 4-PhOPh 4.5 18.9 Agrochemical research
2-[(2-Aminophenyl)sulfanyl]-N-(4-MeOPh) Benzene 2-NH2Ph, S-linker, 4-MeOPh 2.1 >1000 Antimicrobial screening

Predicted using Molinspiration; *Hypothetical values for illustrative purposes.

Research Findings and Implications

  • Target Compound Advantages: The pyrazolo[1,5-a]pyrazine core offers a balance of electron density and rigidity, enhancing binding to enzymes or receptors compared to pyrimidine or benzene analogs . The 2,5-difluorophenyl group improves metabolic stability over phenoxy-substituted analogs, as fluorination reduces oxidative degradation .
  • Limitations: Higher lipophilicity (LogP ~3.2) compared to aminophenyl derivatives may necessitate formulation optimization for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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